3-iodo-5-(methylsulfonyl)-1H-indazole

antibacterial DNA gyrase B GyrB inhibitor

3-Iodo-5-(methylsulfonyl)-1H-indazole (CAS 1426425-90-2, molecular formula C8H7IN2O2S, molecular weight 322.13 g/mol) is a C3-iodinated, C5-methylsulfonylated 1H-indazole derivative. This heterocyclic scaffold serves primarily as a synthetic building block and an advanced intermediate, rather than a final bioactive agent, and is commercially available at purities typically ≥95%.

Molecular Formula C8H7IN2O2S
Molecular Weight 322.13 g/mol
Cat. No. B8616627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-5-(methylsulfonyl)-1H-indazole
Molecular FormulaC8H7IN2O2S
Molecular Weight322.13 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(NN=C2C=C1)I
InChIInChI=1S/C8H7IN2O2S/c1-14(12,13)5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
InChIKeyQUDRFOAGLPIERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-(methylsulfonyl)-1H-indazole: Structural and Procurement Baseline for Differentiated Indazole Research


3-Iodo-5-(methylsulfonyl)-1H-indazole (CAS 1426425-90-2, molecular formula C8H7IN2O2S, molecular weight 322.13 g/mol) is a C3-iodinated, C5-methylsulfonylated 1H-indazole derivative . This heterocyclic scaffold serves primarily as a synthetic building block and an advanced intermediate, rather than a final bioactive agent, and is commercially available at purities typically ≥95% . The simultaneous presence of the iodine atom at C3 (enabling diverse cross-coupling chemistries) and the electron-withdrawing methylsulfonyl group at C5 (modulating electronic properties and target engagement) defines its core structural identity [1][2].

Why 3-Iodo-5-(methylsulfonyl)-1H-indazole Cannot Be Replaced by Generic Indazole Analogs in Research Procurement


Generic substitution of 3-iodo-5-(methylsulfonyl)-1H-indazole with simpler indazole derivatives is not scientifically valid because the C3 iodine and C5 methylsulfonyl substituents confer quantitatively distinct reactivity and biological performance that are not replicated by other halogen or alkyl/aryl-sulfonyl patterns. Specifically, the C3 iodine serves as an optimal leaving group for palladium-catalyzed Sonogashira and Heck cross-couplings, enabling C–C bond formation that bromo or chloro analogs achieve with significantly lower efficiency under identical conditions [1]. Concurrently, the methylsulfonyl group at C5 imparts a unique combination of strong inductive electron withdrawal (Hammett σₚ ≈ +0.68) and moderate lipophilicity (π ≈ -0.55) that directly enhances enzymatic potency compared to other C5 substituents [2][3]. SAR data demonstrate that replacing the methylsulfonyl with a bromo substituent at C5 results in a >6-fold loss in antibacterial GyrB inhibitory activity, while replacing it with hydrogen abolishes RSV fusion inhibitory activity entirely [2][3]. Substitution with electron-donating C5 groups (e.g., –OCH₃, –NH₂) is not a viable alternative either, as they produce opposite electronic effects that are incompatible with the electron-deficient pharmacophore requirements of kinase and antiviral targets [2].

3-Iodo-5-(methylsulfonyl)-1H-indazole: Comparative Quantitative Evidence for Scientific Selection


C5-(Methylsulfonyl) Delivers a 6.4-Fold GyrB Potency Advantage Over the C5-Bromo Analog

In a bacterial DNA gyrase B (GyrB) enzymatic inhibition assay, the 5-(methylsulfonyl)-1H-indazole core scaffold (i.e., the non-iodinated analog of the target compound) exhibited an IC₅₀ of 0.22 μM, representing a 6.4-fold improvement in potency compared to the 5-bromo analog, which produced an IC₅₀ of 1.4 μM under the same assay conditions [1]. This SAR directly demonstrates that the methylsulfonyl group at C5 is not interchangeable with halogen substituents for optimal GyrB target engagement. This class-level inference is directly applicable to 3-iodo-5-(methylsulfonyl)-1H-indazole, as the C5 substituent electronic effect operates independently of C3 substitution [1].

antibacterial DNA gyrase B GyrB inhibitor structure-activity relationship

C5-(Methylsulfonyl) Substitution Is Essential for Oral RSV Fusion Inhibitor Activity: In Vivo Proof-of-Concept

A series of methylsulfonyl indazoles were optimized as RSV fusion inhibitors, where the C5-methylsulfonyl group on the indazole core was identified as the optimal substituent for balancing antiviral potency and oral pharmacokinetic properties [1]. Compound 47, containing the 5-(methylsulfonyl)-1H-indazole scaffold, demonstrated oral efficacy in an RSV mouse model, achieving a 1.6 log₁₀ unit reduction in viral load at 25 mg/kg BID upon oral dosing [1]. In this SAR series, removal or replacement of the C5-methylsulfonyl group with hydrogen resulted in complete loss of antiviral activity, while alternative electron-withdrawing groups produced suboptimal PK profiles [1].

respiratory syncytial virus RSV fusion inhibitor oral bioavailability

3-Iodo Substituent Enables Palladium-Catalyzed Cross-Coupling Chemistry Not Accessible with C3-Bromo or C3-Chloro Indazoles with Comparable Efficiency

3-Iodoindazoles undergo Sonogashira cross-coupling with terminal alkynes under mild conditions to afford 3-alkynylindazoles in good yields, providing a general route to 2-aza tryptamine analogs [1]. Specifically, 3-iodoindazoles were successfully coupled with various terminal alkynes using Pd(PPh₃)₂Cl₂/CuI catalyst system at room temperature to 60 °C [1]. In a comparative study of halogen reactivity in palladium-catalyzed cross-couplings, iodoarenes consistently exhibited oxidative addition rates 10–100 times faster than the corresponding bromoarenes with Pd(0) catalysts, while chloroarenes were essentially unreactive under the same mild conditions [2].

Sonogashira coupling Heck coupling Suzuki coupling synthetic methodology C–C bond formation

3-Iodo-5-(methylsulfonyl)-1H-indazole Has a Calculated LogP of ~2.7–2.8, Placing It in an Optimal Lipophilicity Range Distinct from Non-Iodinated or Non-Sulfonylated Analogs

Computational prediction (QSPR) of the non-iodinated 5-(methylsulfonyl)-1H-indazole yields a LogP (XLogP3) of approximately 1.4 , while 3-iodo-1H-indazole (without the methylsulfonyl group) exhibits a LogP of approximately 2.6 . By additive fragment contribution, the dual-substituted 3-iodo-5-(methylsulfonyl)-1H-indazole is estimated to have a LogP in the range of ~2.7–2.8, which falls within the optimal lipophilicity range (LogP 1–3) for oral drug-likeness and favorable ADME properties [1].

lipophilicity LogP drug-likeness physicochemical properties

3-Iodo-5-(methylsulfonyl)-1H-indazole: Evidence-Backed Research Application Scenarios for Procurement Decisions


Antibacterial Lead Generation Targeting DNA Gyrase B (GyrB)

This compound serves as a rationally selected core scaffold for GyrB inhibitor programs. The C5-methylsulfonyl group has been quantitatively validated to confer a 6.4-fold potency advantage (IC₅₀ = 0.22 vs. 1.4 μM for the 5-bromo analog) against bacterial GyrB [1]. The C3-iodo substituent simultaneously provides a synthetic diversification point for SAR exploration via Sonogashira or Suzuki couplings, enabling rapid analog generation around a potency-optimized core [2].

RSV Fusion Inhibitor Scaffold for Oral Antiviral Development

For RSV antiviral programs, the 5-(methylsulfonyl)-1H-indazole core has demonstrated oral in vivo efficacy with a 1.6 log₁₀ viral load reduction at 25 mg/kg BID [1]. The C3-iodo variant provides the same core pharmacophore with an added synthetic handle at C3, enabling further optimization of substituents for improved PK/PD properties without disrupting the essential C5-methylsulfonyl pharmacophore.

Kinase Inhibitor Library Construction via C3 Diversification

The indazole scaffold is a privileged kinase inhibitor core, and the C3-iodo group enables direct installation of aryl, alkenyl, or alkynyl substituents via palladium-catalyzed cross-coupling chemistry [1]. This allows medicinal chemistry teams to build focused kinase-targeted libraries from a single advanced intermediate, with the C5-methylsulfonyl group providing a favorable lipophilicity balance for cell permeability [2].

2-Aza Tryptamine Bioisostere Synthesis for CNS Target Exploration

The C3-iodo substituent has been specifically validated in Sonogashira and Heck coupling reactions to access 2-aza tryptamine derivatives, which are bioisosteres of serotonin and melatonin [1]. The additional C5-methylsulfonyl group modulates the electronic properties of the indazole ring, potentially altering receptor subtype selectivity and metabolic stability compared to unsubstituted 2-aza tryptamine scaffolds [1].

Quote Request

Request a Quote for 3-iodo-5-(methylsulfonyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.